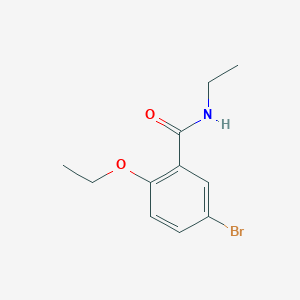
5-bromo-2-ethoxy-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethoxy-N-ethylbenzamide is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of benzamide, featuring a bromine atom at the fifth position, an ethoxy group at the second position, and an ethyl group attached to the nitrogen atom of the amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of 5-bromo-2-ethoxy-N-ethylbenzamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
This compound acts as an inhibitor of the α-glucosidase enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of carbohydrates. This results in a reduction in the rate of carbohydrate digestion and absorption, leading to a decrease in postprandial blood glucose levels .
Biochemical Pathways
The inhibition of α-glucosidase disrupts the normal digestion and absorption of carbohydrates. This affects the glycolysis pathway The downstream effect is a reduction in the production of ATP, the body’s main energy currency .
Result of Action
The molecular effect of this compound’s action is the inhibition of the α-glucosidase enzyme, leading to a decrease in carbohydrate digestion and absorption. On a cellular level, this results in a reduction in the availability of glucose for energy production, leading to a decrease in ATP production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal temperature and pressure but should avoid contact with strong oxidizing agents and moisture . Additionally, factors such as the pH of the gastrointestinal tract, the presence of other medications, and individual variations in metabolism can also affect the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-ethylbenzamide typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction, where an ethoxide ion (C2H5O-) reacts with the appropriate precursor.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and ethoxylated benzene derivative with ethylamine (C2H5NH2) under suitable conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethoxy-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as hydroxyl, amino, or alkyl groups.
Scientific Research Applications
5-Bromo-2-ethoxy-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and processes.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, can benefit from the compound’s properties.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-ethylbenzamide: This compound is similar in structure but has a chlorine atom instead of an ethoxy group.
2-Bromo-N-ethylbenzamide: Lacks the ethoxy group, making it less complex.
5-Bromo-2-methoxy-N-ethylbenzamide: Contains a methoxy group instead of an ethoxy group.
Uniqueness
5-Bromo-2-ethoxy-N-ethylbenzamide is unique due to the presence of both the bromine and ethoxy groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-ethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13-11(14)9-7-8(12)5-6-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKPEWWSMWPAPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2-methoxyethoxy)benzoyl]amino}-N-methylbenzamide](/img/structure/B495618.png)

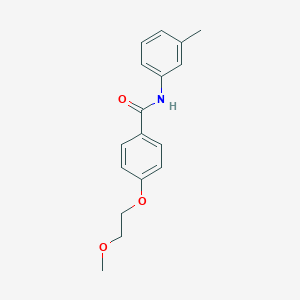
![N-[4-(diethylamino)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B495622.png)

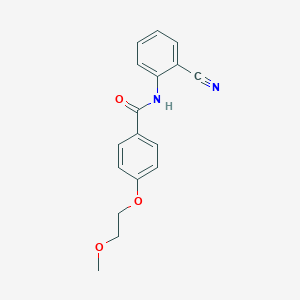
![4-(2-methoxyethoxy)-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B495626.png)
![N-ethyl-2-{[4-(2-methoxyethoxy)benzoyl]amino}benzamide](/img/structure/B495627.png)
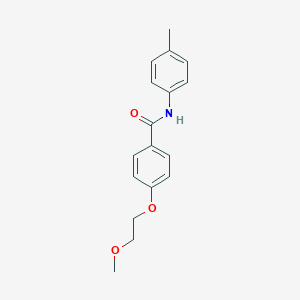
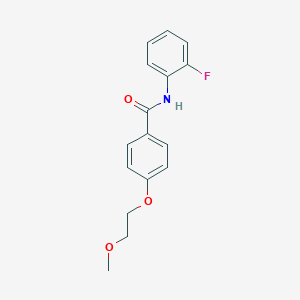

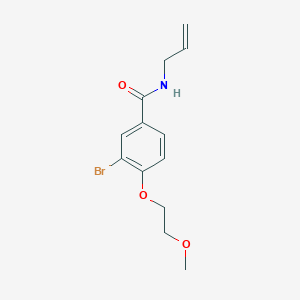
![N-[4-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B495640.png)
